4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide
Description
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-amino-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C9H8N2O.BrH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H |
InChI Key |
CFWKSLATNJZMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)N.Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from isoquinoline or its derivatives, such as 1,2-dihydroisoquinolin-1-one (isoquinolinone), which provides the lactam structure essential for the target compound. The key synthetic challenge is the introduction of the amino group at the 4-position and the formation of the hydrobromide salt to enhance solubility and stability.
Synthetic Route via N-Acyliminium Ion Intermediate
One effective and documented approach involves the generation of an N-acyliminium ion intermediate, which facilitates nucleophilic substitution at the 1-position of the isoquinoline ring system.
Step 1: Protection of the lactam nitrogen by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature (−78 °C) in tetrahydrofuran (THF), yielding N-Cbz-1,2-dihydroisoquinolin-1-one.
Step 2: Reduction of the carbonyl group in the protected lactam using diisobutylaluminium hydride (DIBAL-H), followed by methanolysis catalyzed by pyridinium p-toluenesulfonate (PPTS), to form a methoxyaminal intermediate.
Step 3: Catalytic hydrogenation to simultaneously remove the Cbz protecting group and reduce the double bond, yielding the α-aminophosphonate intermediate.
Step 4: Treatment with hydrogen bromide (HBr) in acetic acid converts the intermediate into the hydrobromide salt of 4-Amino-1,2-dihydroisoquinolin-1-one, completing the synthesis.
This method achieves good overall yields (approximately 52% global yield from the starting isoquinoline derivative) and requires minimal purification steps, mainly column chromatography of intermediates.
Alternative Methods: Catalytic Hydrogenation and Chemical Reduction
Another approach involves direct catalytic hydrogenation or chemical reduction of isoquinoline derivatives:
Starting from isoquinoline or 1,2-dihydroisoquinolin-1-one hydrochloride, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere can reduce the double bond and introduce the amino group at the desired position.
Chemical reduction methods using hydride donors or other reducing agents can also be applied to isoquinoline derivatives to obtain 4-amino-substituted products.
This approach is simpler but may require careful control of reaction conditions to avoid over-reduction or side reactions. It is commonly used for producing related hydrochloride salts but can be adapted for hydrobromide salt formation by subsequent treatment with HBr.
Alkylation and Nucleophilic Substitution Techniques
Nucleophilic substitution reactions on isoquinolinium salts or alkylation of tetrahydroisoquinoline derivatives have been reported to introduce various substituents at the nitrogen or carbon positions.
For example, nucleophilic substitution of isoquinolinium salts formed by reaction of isoquinoline with acyl chlorides, followed by addition of trialkyl phosphites, can yield phosphonate derivatives structurally related to the target compound.
Alkylation of 1,2,3,4-tetrahydroisoquinoline with appropriate alkyl halides under basic conditions (e.g., using potassium carbonate and catalytic potassium iodide in solvents like acetonitrile or dimethoxyethane) can afford N-substituted derivatives that can be further transformed into amino-lactam hydrobromides.
Microwave-assisted heating has been shown to improve yields and reduce reaction times in such alkylation steps.
Analytical Data and Yields
Summary and Recommendations
The N-acyliminium ion strategy coupled with protecting group chemistry and catalytic hydrogenation provides a robust and efficient route to 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide with good yields and manageable purification.
Alternative methods involving direct catalytic hydrogenation or chemical reduction of isoquinoline derivatives are feasible but may require optimization to control selectivity.
Nucleophilic substitution and alkylation approaches on isoquinolinium salts or tetrahydroisoquinoline derivatives offer synthetic versatility, especially for introducing diverse substituents, and can be adapted for the target compound synthesis.
Analytical characterization by melting point, IR spectroscopy, and ¹H-NMR is essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinoline compounds .
Scientific Research Applications
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide with two structurally related isoquinolinone derivatives:
Key Observations :
- Hydrobromide Salt : The ionic nature of the hydrobromide salt increases water solubility, a critical feature for bioavailability in pharmaceutical applications .
Research Findings and Implications
Stability and Reactivity
- The hydrobromide salt form likely improves stability under acidic conditions compared to the free base.
- Methyl and bromo substituents may enhance thermal stability due to increased steric hindrance .
Biological Activity
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BrN2O
- Molecular Weight : 232.09 g/mol
- CAS Number : 2768332-18-7
Biological Activity
Research indicates that 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide exhibits several biological activities:
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. It serves as a lead compound in drug discovery for developing new antimicrobial agents.
- Cytotoxic Effects :
- Enzyme Inhibition :
The biological activity of 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways, modulating their activity.
- Inhibition of Signaling Pathways : It may disrupt critical signaling pathways that promote tumor growth and survival, leading to enhanced apoptosis in malignant cells.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating infections.
Case Study 2: Cancer Cell Line Studies
In a series of experiments using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Table 1: Biological Activities of 4-Amino-1,2-dihydroisoquinolin-1-one Hydrobromide
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzymes |
Table 2: IC50 Values for Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzene precursors followed by bromination and amination. Optimization includes:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Continuous Flow Synthesis : Reduces side reactions and improves scalability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the dihydroisoquinolinone scaffold and amino/hydrobromide moieties. Aromatic protons appear at δ 7.2–8.1 ppm, and the NH group resonates near δ 5.5 ppm .
- IR : Stretching vibrations at ~3200 cm (N-H) and ~1650 cm (C=O) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H]) provides molecular weight confirmation (e.g., ~253.05 g/mol) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases. Test in PBS (pH 7.4) and DMSO for in vitro assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. Hydrobromide salts often show improved hygroscopic stability compared to hydrochlorides .
Advanced Research Questions
Q. How can contradictory data on melting points or spectral profiles be resolved?
- Methodological Answer :
- DSC/TGA Analysis : Determine exact melting points and thermal decomposition profiles to distinguish polymorphic forms .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., hydrogen bonding patterns between NH and Br) .
- Batch Comparison : Compare synthesis lots using HPLC-PDA to identify impurities influencing discrepancies .
Q. What advanced strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC Validation : Assess specificity (resolution >2.0 from impurities), linearity (R >0.999), and robustness (±10% mobile phase variation) per ICH guidelines .
- LC-MS/MS : Use for trace-level quantification in biological samples (LOQ <10 ng/mL) .
- Forced Degradation Studies : Expose to heat, light, and acidic/alkaline conditions to validate stability-indicating methods .
Q. How does the hydrobromide counterion influence biological activity compared to other salts?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare oral bioavailability in rodent models using hydrobromide vs. hydrochloride salts. Hydrobromide may enhance solubility and absorption .
- Target Binding Assays : Use SPR or ITC to measure affinity differences for targets (e.g., kinases or GPCRs) due to Br interactions .
- Cellular Uptake Studies : Radiolabel the compound (Br) to track intracellular distribution via gamma counting .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution at the 4-amino position to guide functionalization (e.g., acylation or sulfonation) .
- Molecular Docking : Predict binding modes to enzymes like CYP450 for metabolic stability analysis .
- Retrosynthetic Analysis : Tools like Synthia™ propose routes leveraging commercially available brominated precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
